2,4-Dibromo-6-fluoroanisole
Overview
Description
2,4-Dibromo-6-fluoroanisole is a chemical compound with the molecular formula C7H5Br2FO . It is used for research and development purposes . The compound is also known by its synonym, 1,5-dibromo-3-fluoro-2-methoxybenzene .
Synthesis Analysis
While specific synthesis methods for 2,4-Dibromo-6-fluoroanisole were not found in the search results, bromination is a common method used in the synthesis of similar compounds . This process typically involves the use of a brominating reagent and a solvent, followed by various purification steps .Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-6-fluoroanisole consists of a benzene ring substituted with two bromine atoms, one fluorine atom, and one methoxy group . The exact positions of these substituents can be determined by the compound’s IUPAC name: 1,5-dibromo-3-fluoro-2-methoxybenzene .Physical And Chemical Properties Analysis
2,4-Dibromo-6-fluoroanisole is a solid at room temperature . It has a molecular weight of 283.92 g/mol . The compound is stable under normal conditions, but specific data on its melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Metalation and Regioselectivity
Metalation of fluoroanisoles demonstrates optional regioselectivity, which can be influenced by the choice of metal reagents. This property is crucial for synthetic chemistry, as it allows for targeted modification of molecules, potentially including compounds like 2,4-Dibromo-6-fluoroanisole, for the development of new materials or chemical processes (Katsoulos, Takagishi, & Schlosser, 1991).
Conformational Properties
Studies on the molecular structure and conformational properties of fluoroanisoles, including those similar to 2,4-Dibromo-6-fluoroanisole, highlight the impact of halogen substitution on molecular behavior. These insights are valuable for understanding the physical and chemical properties of these compounds, which can influence their applications in various scientific fields (Novikov, Vilkov, & Oberhammer, 2003).
Crystal and Molecular Structure
The detailed study of crystal and molecular structures, such as that of 2,6-dibromo-3-chloro-4-fluoroaniline, provides essential information on the interactions and stability of such compounds. Understanding these structures aids in the development of new materials and in the improvement of existing ones (Betz, 2015).
Long-range Coupling Constants
Investigation into long-range coupling constants offers insights into the electronic structure and dynamics of molecules. Research on compounds like 4-fluoroanisole and its derivatives, which are structurally related to 2,4-Dibromo-6-fluoroanisole, helps in understanding the effects of fluorination and other halogenation on molecular behavior, potentially affecting their applications in electronic materials and devices (Schaefer et al., 1984).
Safety And Hazards
properties
IUPAC Name |
1,5-dibromo-3-fluoro-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZLPBBXLAWQLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378802 | |
Record name | 2,4-Dibromo-6-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-fluoroanisole | |
CAS RN |
202982-75-0 | |
Record name | 2,4-Dibromo-6-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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